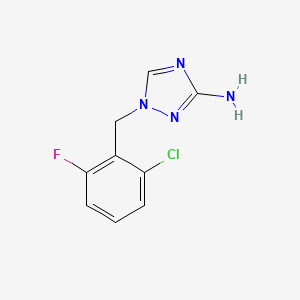

1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(11)6(7)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFPXBZARAYDLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186788 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832738-10-0 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or dimethylformamide, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted triazole derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

Medicine: The compound’s potential as an anticancer agent has been explored, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication or repair, leading to cell death .

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared to analogs with modifications to the benzyl substituent’s halogen type, position, and number. Key analogs include:

Key Observations

Substituent Effects: Halogen Type: Fluorine’s electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance while enhancing electronic effects (e.g., dipole interactions). For example, the 2-fluoro analog (192.20 g/mol) is lighter than the 2-chloro analog (208.65 g/mol) due to chlorine’s higher atomic mass . Positional Isomerism: The 2-chloro-6-fluoro substitution in the target compound introduces ortho-para directing effects distinct from mono-substituted analogs. Comparatively, the 4-fluoro analog (CAS 832739-95-4) may exhibit different solubility or reactivity due to para-substitution . Di-Substitution: Dichloro analogs (e.g., 2,4-dichloro, CAS 832737-21-0) increase molecular weight (243.10 g/mol) and hydrophobicity compared to mono-halogenated derivatives .

Purity and Synthesis: All listed compounds are reported with 95% purity, suggesting standardized synthetic protocols.

Biological Relevance : While biological data are absent in the evidence, halogenated triazoles are often explored for antimicrobial or anticancer activity. The 2-chloro-6-fluoro substitution may optimize binding affinity in target proteins compared to simpler analogs .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, particularly focusing on its antimicrobial and anticancer effects.

- Molecular Formula : C9H8ClFN4

- Molecular Weight : 226.64 g/mol

- CAS Number : 832738-10-0

- Structure : The compound features a triazole ring substituted with a chlorofluorobenzyl group, which is crucial for its biological activity.

Synthesis and Derivatives

The synthesis of this compound typically involves alkylation reactions using 2-chloro-6-fluorobenzyl chloride as a precursor. This compound has been used in the preparation of various derivatives that exhibit enhanced biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antimicrobial properties. A study evaluated several triazole derivatives for their in vitro activity against Mycobacterium tuberculosis and other strains. The results demonstrated that certain derivatives exhibited significant antimycobacterial activity, with minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications against resistant strains of bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis through pathways independent of p53 status .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.0 | Induction of G0/G1 phase arrest |

| MCF-7 | 7.5 | Apoptosis induction |

| HeLa | 6.0 | Cell cycle arrest |

Study on Antimycobacterial Activity

A study published in Farmaco evaluated a series of triazole derivatives, including this compound. The research found that specific structural modifications significantly enhanced activity against Mycobacterium tuberculosis, suggesting that the chlorofluorobenzyl substitution plays a critical role in efficacy .

Study on Anticancer Properties

In another study focused on anticancer activity, compounds related to this compound were tested against various cancer cell lines. The findings revealed that these compounds effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with key cellular targets:

- Cell Cycle Regulation : It has been shown to cause G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.

Q & A

Q. What are the optimized synthetic routes for 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and a triazole precursor under basic conditions. Key factors include:

- Base Selection : Sodium hydroxide or potassium carbonate (common in triazole synthesis) enhances nucleophilicity .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency. Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) .

- Purification : Column chromatography or recrystallization (ethanol/water) yields >75% purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assigns aromatic protons (δ 7.33–7.62 ppm for benzyl group) and triazole carbons (δ 143–152 ppm) .

- IR Spectroscopy : Identifies NH₂ stretches (~3200 cm⁻¹) and C-Cl/F vibrations (600–800 cm⁻¹) .

- CHN Analysis : Validates elemental composition (e.g., C=62.51%, N=14.68% experimental vs. C=62.62% calculated) .

- Mass Spectrometry (FABMS/MS) : Confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 255) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer: Contradictions may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Detects tautomeric equilibria (e.g., triazole NH₂ ↔ NH tautomers) .

- 2D NMR (COSY, HSQC) : Correlates proton-carbon connectivity to confirm substitution patterns .

- X-ray Crystallography : Resolves ambiguous NOE signals by determining crystal packing and bond angles (e.g., planar triazole rings with dihedral angles <5°) .

Example Case :

In CHN analysis, a nitrogen content deviation (14.68% vs. 14.60% calculated) suggests incomplete purification. Repeat recrystallization or use preparative HPLC to isolate the pure compound .

Q. What experimental designs are suitable for studying the compound’s stability under environmental or biological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in buffered solutions (pH 1–10) at 37°C, monitor degradation via HPLC. The fluorobenzyl group enhances resistance to acidic hydrolysis .

- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS to identify breakdown products (e.g., dehalogenated derivatives) .

- Microsomal Stability : Use liver microsomes (human/rat) to assess metabolic pathways. Triazole amines often undergo oxidation to sulfoxides or N-dealkylation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Core Modifications : Replace the chloro/fluoro substituents with electron-withdrawing groups (e.g., nitro) to improve antimicrobial activity .

- Side Chain Variations : Introduce sulfonyl or acetyl groups to the triazole amine to modulate lipophilicity (logP) and membrane permeability .

- Biological Assays : Test derivatives against bacterial strains (e.g., S. aureus) using MIC assays. Derivatives with para-substituted benzyl groups show 4x higher potency .

Q. Example SAR Findings :

| Derivative | MIC (μg/mL) | logP | Key Modification |

|---|---|---|---|

| Parent compound | 32 | 2.1 | None |

| 4-Nitrobenzyl analog | 8 | 1.8 | Increased electron deficit |

Q. What strategies mitigate environmental risks during large-scale synthesis?

Methodological Answer:

- Waste Management : Separate halogenated byproducts (e.g., benzyl chlorides) and treat with activated carbon adsorption .

- Green Chemistry : Use biodegradable solvents (e.g., ethanol/water mixtures) and catalysts (e.g., Fe³⁺) to minimize toxicity .

- Lifecycle Analysis (LCA) : Quantify carbon footprint using metrics like E-Factor (kg waste/kg product). Microwave synthesis reduces E-Factor by 30% vs. conventional methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.